Scientific Field: Organic Chemistry
Summary of the Application: 1,2,3-Trifluorobenzene is used in the field of organic chemistry, specifically in palladium-catalyzed direct arylation. This process involves the reaction of 1,2,3-trifluorobenzene with palladium to form arylated trifluorobenzenes.
Methods of Application or Experimental Procedures: The reactivity of the C4-H bond in 1,2,3-trifluorobenzene is higher than that of the C5-H bond, allowing for the selective synthesis of 4-aryl1,2,3-trifluorobenzenes in moderate to high yields. In most cases, a phosphine-free Pd(OAc)2 catalyst and inexpensive KOAc base were employed.
Results or Outcomes: The results of this research showed that 1,2,3-trifluorobenzene could be selectively arylated at the C4 position to produce 4-aryl1,2,3-trifluorobenzenes in moderate to high yields.
Summary of the Application: 1,2,3-Trifluorobenzene is used in the field of organic chemistry, specifically in the regioselective direct C3-arylation of 1,2,4-trifluorobenzene. This process involves the reaction of 1,2,3-trifluorobenzene with palladium to form arylated trifluorobenzenes.
Methods of Application or Experimental Procedures: The reactivity and regioselectivity for direct arylation using 1,2,3-trifluorobenzene in the presence of palladium catalysts were investigated.
Results or Outcomes: The results of this research showed that 1,2,3-trifluorobenzene could be selectively arylated at the C3 position to produce 3-aryl1,2,4-trifluorobenzenes.
Summary of the Application: This research investigates the reactivity and regioselectivity for direct arylation using 1,2,3-trifluorobenzene in the presence of palladium catalysts.
Methods of Application or Experimental Procedures: In most cases, a phosphine-free Pd(OAc)2 catalyst and inexpensive KOAc base were employed.
1,2,3-Trifluorobenzene is a fluorinated aromatic compound with the molecular formula and a molecular weight of approximately 132.08 g/mol. It features three fluorine atoms positioned at the 1, 2, and 3 carbon atoms of the benzene ring, making it a member of the trifluorobenzene family. This compound is characterized by its high flammability and potential to cause skin irritation upon contact .
The chemical structure can be represented as follows:
textF | F - C - C | \ C C \ / C - C | F
Several methods exist for synthesizing 1,2,3-trifluorobenzene:
1,2,3-Trifluorobenzene finds applications primarily in the field of organic synthesis. It serves as:
Several compounds share structural similarities with 1,2,3-trifluorobenzene. Here is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1,2-Difluorobenzene | Two fluorine atoms; less reactive than trifluorobenzene. | |
1,3-Difluorobenzene | Different substitution pattern; affects reactivity. | |
1,3,5-Trifluorobenzene | Symmetrical structure; distinct chemical properties compared to 1,2,3-trifluorobenzene. | |
Pentafluorobenzene | All hydrogens replaced by fluorines; highly reactive due to electron-withdrawing effects. |
The uniqueness of 1,2,3-trifluorobenzene lies in its specific arrangement of fluorine atoms which influences both its chemical reactivity and physical properties significantly compared to other similar compounds.
The synthesis of fluorinated aromatic compounds gained momentum in the mid-20th century, driven by the demand for thermally stable and chemically inert materials. Early methods for producing 1,2,3-trifluorobenzene involved halogen-exchange reactions, such as the fluorination of 1,2,3-trichlorobenzene using potassium fluoride under high-pressure conditions. A landmark 1965 study demonstrated its preparation via the reduction of 4-chloro-1,2,3-trifluorobenzene using palladium catalysts, achieving yields of up to 60%. These efforts aligned with broader advancements in organofluorine chemistry, which were accelerated by the discovery of polytetrafluoroethylene (PTFE) and the development of fluorinated pharmaceuticals like 5-fluorouracil.
Fluorine’s electronegativity (3.98) and small atomic radius impart unique properties to fluorinated compounds. In 1,2,3-trifluorobenzene, the meta-fluorine arrangement creates a polarized aromatic system that enhances electrophilic substitution reactivity while improving metabolic stability in drug candidates. For example, its derivatives are pivotal in synthesizing anticancer agents and enzyme inhibitors, where fluorine’s electron-withdrawing effects modulate binding affinities. The compound also serves as a solvent in electrochemical applications due to its high dielectric constant (10.4) and thermal stability.
Recent innovations focus on sustainable synthesis methods. A 2022 study described the use of trichloroisocyanuric acid (TCICA) and potassium fluoride for oxidative fluorination, eliminating the need for hazardous reagents like elemental fluorine. Additionally, market analyses project a 6.1% CAGR growth for 1,2,3-trifluorobenzene from 2026 to 2033, driven by its role in precision medicine and green chemistry.
Flammable;Irritant